molecular formula C22H20N4O3 B2951849 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251597-45-1

1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2951849
CAS No.: 1251597-45-1
M. Wt: 388.427
InChI Key: LIICZZVOSYLUEK-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a pyrazolopyridine core

Preparation Methods

The synthesis of 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent introduction of the benzyl and dimethylphenyl groups. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as chromatography and spectroscopy for product analysis.

Chemical Reactions Analysis

1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, and can include derivatives with modified functional groups or altered chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit potential therapeutic properties, such as anti-inflammatory or anticancer activity, making it a candidate for drug development. In industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other similar compounds, such as other pyrazolopyridine derivatives. These compounds may share structural similarities but differ in their functional groups or chemical properties, leading to variations in their reactivity and potential applications. Some similar compounds include 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carboxamide and 1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.

Properties

IUPAC Name

1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-13-7-6-10-17(14(13)2)24-21(28)18-19(27)16-11-23-26(20(16)25-22(18)29)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIICZZVOSYLUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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